Afmocm
Description
Afmocm (systematic IUPAC name withheld due to lack of specific data in provided evidence) is a compound of interest in medicinal chemistry and materials science. While direct references to this compound are absent in the provided evidence, general methodologies for characterizing such compounds can be inferred. Key properties typically include:
- Structural Features: Molecular formula, stereochemistry, and functional groups, often determined via NMR, IR, and X-ray crystallography .
- Physicochemical Data: Melting point, solubility, and spectral profiles, as cataloged in resources like The Merck Index and Tables of Spectral Data for Structure Determination of Organic Compounds .
- Applications: Potential uses in drug discovery or industrial processes, inferred from databases like KLSD (kinase-focused) or toxicity studies .
Properties
CAS No. |
127862-46-8 |
|---|---|
Molecular Formula |
C19H15NO9 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-[(E)-[(3R,7R)-3-hydroxy-11-methoxy-18-oxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-16-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C19H15NO9/c1-25-10-6-11-15(19(24)4-5-26-18(19)28-11)16-14(10)8-2-3-9(13(8)17(23)29-16)20-27-7-12(21)22/h4-6,18,24H,2-3,7H2,1H3,(H,21,22)/b20-9+/t18-,19-/m1/s1 |
InChI Key |
KDQXYCUSOMGQMS-CXHUKFPDSA-N |
SMILES |
COC1=C2C3=C(C(=NOCC(=O)O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O |
Isomeric SMILES |
COC1=C2C3=C(/C(=N/OCC(=O)O)/CC3)C(=O)OC2=C4C(=C1)O[C@@H]5[C@]4(C=CO5)O |
Canonical SMILES |
COC1=C2C3=C(C(=NOCC(=O)O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O |
Synonyms |
aflatoxin M1-(O-carboxymethyl)oxime AFMOCM |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogs
Physicochemical Properties
Data from authoritative compendia and experimental studies enable direct comparisons:
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